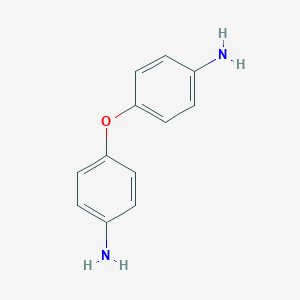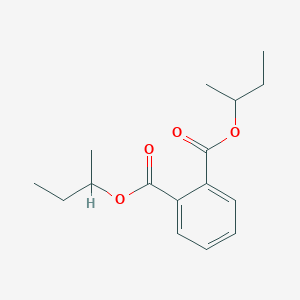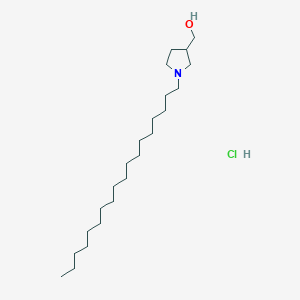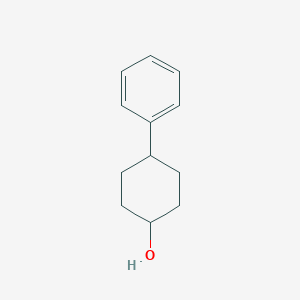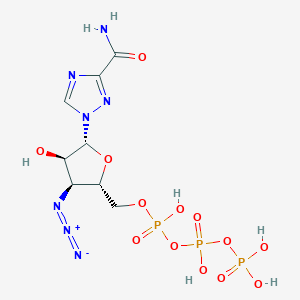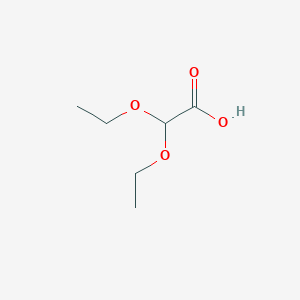![molecular formula C10H10N2OS B047059 6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol CAS No. 120546-71-6](/img/structure/B47059.png)
6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience.
Mechanism Of Action
The mechanism of action of 6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol is not fully understood. However, studies have shown that the compound interacts with various cellular targets, including enzymes and receptors. It has been found to modulate the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. The compound has also been found to interact with dopamine receptors, which are involved in the pathogenesis of Parkinson's disease.
Biochemical And Physiological Effects
6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol has been found to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can protect cells from oxidative stress. The compound has also been found to reduce inflammation, which is involved in the pathogenesis of various diseases. In addition, it has been shown to enhance cognitive function, making it a potential candidate for the treatment of cognitive disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of 6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol is its high purity and stability, which makes it suitable for use in various lab experiments. In addition, the compound has been found to exhibit significant biological activity at low concentrations, making it a cost-effective option for research. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research of 6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for cancer. In addition, further research can be conducted to investigate the mechanism of action of the compound and its interactions with cellular targets. Finally, the synthesis of analogs of the compound can be explored to improve its biological activity and selectivity.
In conclusion, 6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol is a promising compound with potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesis Methods
The synthesis of 6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol can be achieved through various methods. One of the most common methods is the reaction of 2-aminobenzaldehyde with thioacetamide in the presence of a catalyst such as acetic acid. The reaction yields the desired compound in good yields and high purity.
Scientific Research Applications
6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant biological activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In addition, it has been found to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
properties
CAS RN |
120546-71-6 |
|---|---|
Product Name |
6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol |
Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-1H-[1,3]thiazolo[5,4-h]isoquinolin-2-one |
InChI |
InChI=1S/C10H10N2OS/c13-10-12-9-7-5-11-4-3-6(7)1-2-8(9)14-10/h1-2,11H,3-5H2,(H,12,13) |
InChI Key |
FWGVBYBPVOOPOC-UHFFFAOYSA-N |
SMILES |
C1CNCC2=C1C=CC3=C2NC(=O)S3 |
Canonical SMILES |
C1CNCC2=C1C=CC3=C2NC(=O)S3 |
synonyms |
Thiazolo[5,4-h]isoquinolin-2(1H)-one, 6,7,8,9-tetrahydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-4-[5-(4-bromophenoxy)pentoxy]benzene](/img/structure/B46976.png)
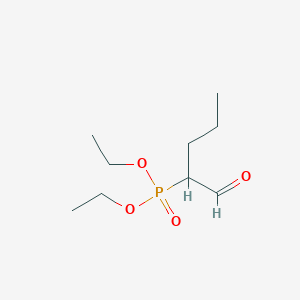
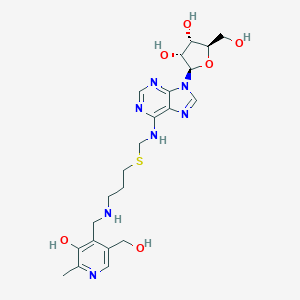
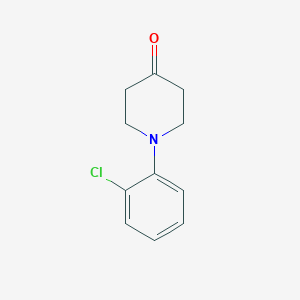
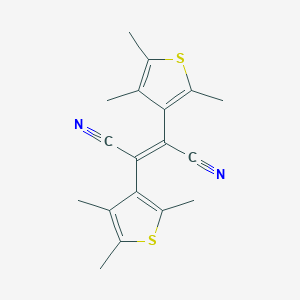
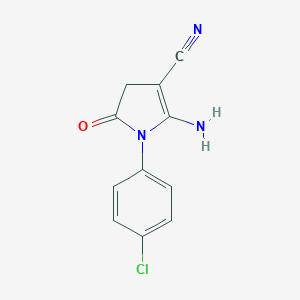
![4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl-](/img/structure/B46988.png)
![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)
